3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound featuring a quinazolinone core, a piperidine ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized using piperidine-4-carboxylic acid and various halogen derivatives.
Quinazolinone Core Formation: The quinazolinone core is formed through a cyclization reaction involving appropriate precursors.
Final Coupling: The piperidine intermediate is coupled with the quinazolinone core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs due to its complex structure and potential biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Shares the piperidine and fluorine moieties but differs in the core structure.
5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: Contains a piperidine ring and similar substituents but has a different core structure.
Uniqueness
3-{[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a pyrimidine moiety, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-[[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O/c1-13-14(2)22-11-23-19(13)25-7-5-15(6-8-25)10-26-12-24-18-9-16(21)3-4-17(18)20(26)27/h3-4,9,11-12,15H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVBECHQWWEQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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